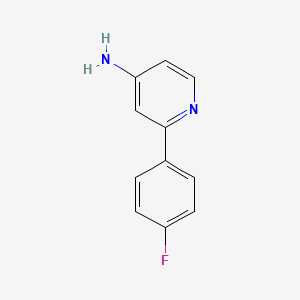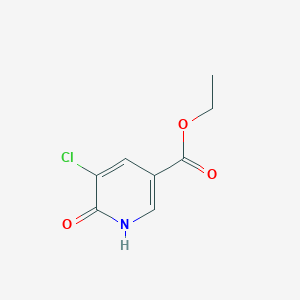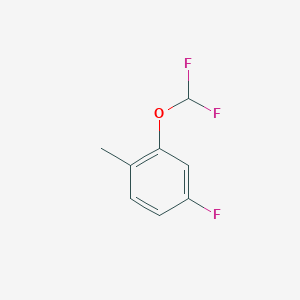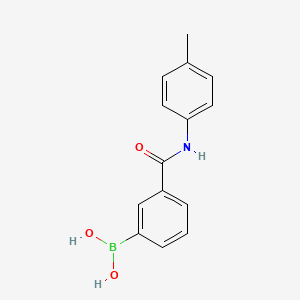
3-(p-Tolylcarbamoyl)phenylboronic acid
Descripción general
Descripción
3-(p-Tolylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C14H14BNO3 and a molecular weight of 255.08 . It is a solid substance that is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 3-(p-Tolylcarbamoyl)phenylboronic acid consists of a phenylboronic acid group attached to a p-tolylcarbamoyl group . The phenylboronic acid group contains a boron atom bonded to an oxygen atom and a phenyl group, while the p-tolylcarbamoyl group contains a carbonyl group (C=O) attached to an amine group (NH2) and a methyl-substituted phenyl group .Chemical Reactions Analysis
While specific chemical reactions involving 3-(p-Tolylcarbamoyl)phenylboronic acid are not available, boronic acids are known to undergo several types of reactions. They can form reversible covalent complexes with diols and polyols, a property that is often used in molecular recognition . Boronic acids can also participate in coupling reactions, such as the Suzuki reaction .Physical And Chemical Properties Analysis
3-(p-Tolylcarbamoyl)phenylboronic acid has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 71.0±0.4 cm3, and its surface tension is 55.0±5.0 dyne/cm . The compound has a molar volume of 204.0±5.0 cm3 .Aplicaciones Científicas De Investigación
Diagnostic and Therapeutic Applications
Phenylboronic acids, including 3-(p-Tolylcarbamoyl)phenylboronic acid , have been explored for their potential in diagnostic and therapeutic applications. They can interact with various biological molecules, which makes them useful in the development of diagnostic tools and drug delivery systems .
Proteomics Research
This compound is offered as a specialty product for proteomics research, indicating its use in studying proteins and their interactions. Proteomics is crucial for understanding disease mechanisms and developing new therapies .
Material Science
Phenylboronic acids are known to be used in material science research due to their ability to form stable complexes with diols and other polyols. This property could be utilized in creating new materials with specific functionalities .
Chemical Synthesis
The boronic acid group in 3-(p-Tolylcarbamoyl)phenylboronic acid is often used in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds .
Chromatography
Due to its ability to form reversible covalent bonds with diols, this compound could be used in chromatography techniques for the separation of complex mixtures .
6. Interaction with Active Ingredients of Traditional Medicine Phenylboronic acid derivatives can interact with active ingredients of traditional Chinese medicine that have glycol or diphenol structures to form cyclic boronic esters compounds, which may enhance their pharmacological effects .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
[3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(9-11)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZJEJMKNHPTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674440 | |
| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolylcarbamoyl)phenylboronic acid | |
CAS RN |
1072946-03-2 | |
| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)
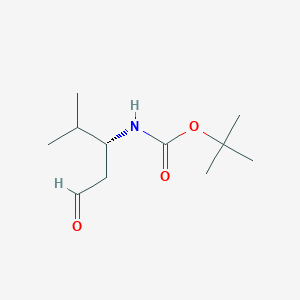
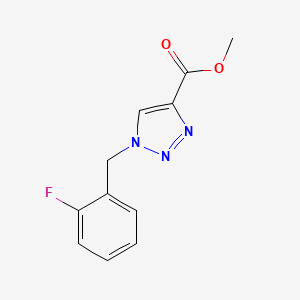

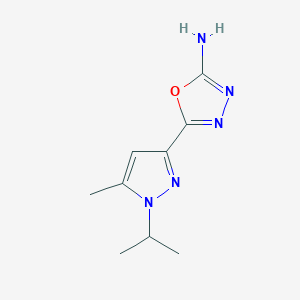

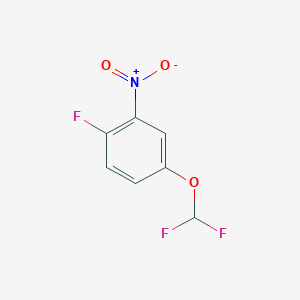
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)

